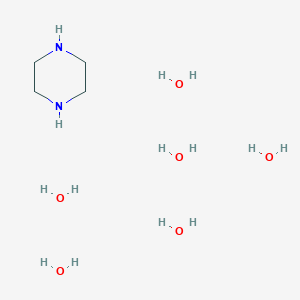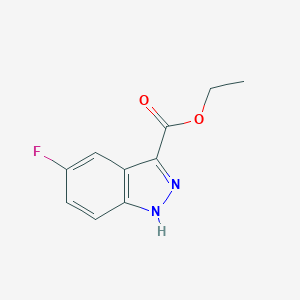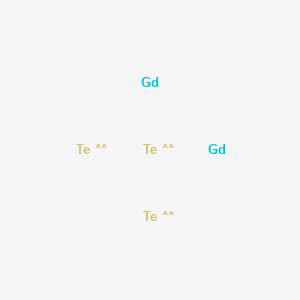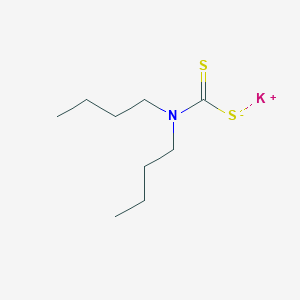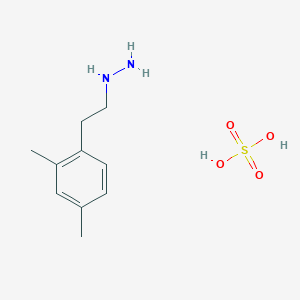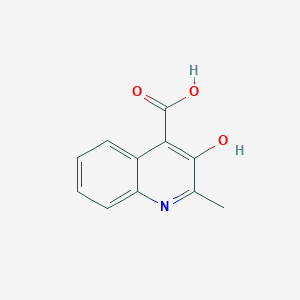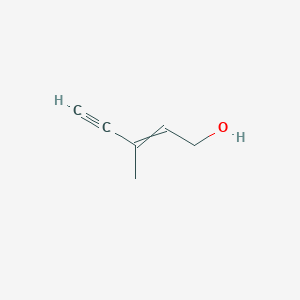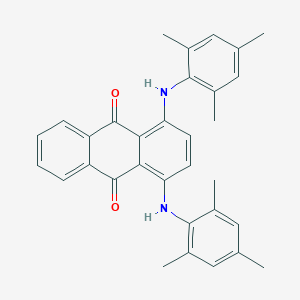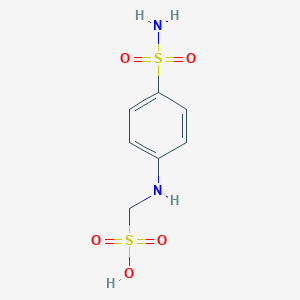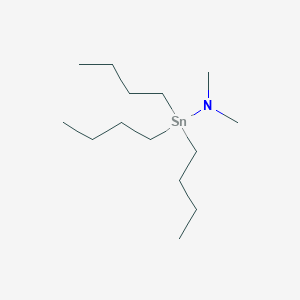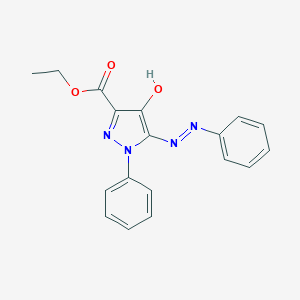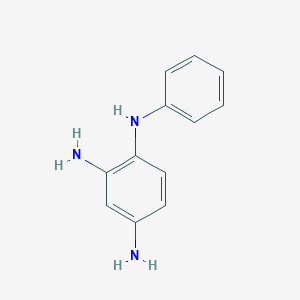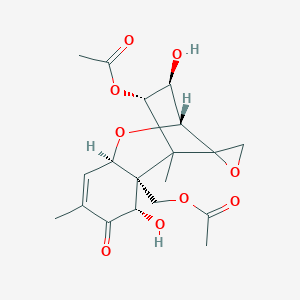
4,15-Diacetylnivalenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,15-Diacetylnivalenol (4,15-DON) is a type of mycotoxin that is produced by the fungus Fusarium graminearum. This toxin is commonly found in cereal crops, such as wheat, barley, and maize, and can have a significant impact on human and animal health. In recent years, there has been increasing interest in understanding the synthesis, mechanism of action, and physiological effects of 4,15-DON.
作用機序
The mechanism of action of 4,15-Diacetylnivalenol involves its interaction with ribosomes, which are responsible for protein synthesis in cells. 4,15-Diacetylnivalenol binds to the ribosome and inhibits protein synthesis, which can lead to a range of physiological effects, including inflammation and oxidative stress.
生化学的および生理学的効果
The biochemical and physiological effects of 4,15-Diacetylnivalenol are complex and can vary depending on the dose and duration of exposure. Studies have shown that 4,15-Diacetylnivalenol can cause inflammation, oxidative stress, and DNA damage in cells. These effects can have significant implications for human and animal health, particularly in the context of food safety.
実験室実験の利点と制限
One advantage of studying 4,15-Diacetylnivalenol in the lab is that it can be synthesized relatively easily and is readily available for research purposes. However, there are also limitations to studying 4,15-Diacetylnivalenol in the lab, including the fact that the effects of the toxin can vary depending on the dose and duration of exposure, as well as the fact that the effects of 4,15-Diacetylnivalenol may be influenced by other factors, such as the presence of other mycotoxins.
将来の方向性
There are many future directions for research on 4,15-Diacetylnivalenol. One area of focus is understanding the long-term effects of exposure to the toxin, particularly in the context of food safety. Additionally, there is a need for more research on the mechanism of action of 4,15-Diacetylnivalenol and the biochemical and physiological effects of the toxin. Finally, there is a need for more research on the development of effective strategies for mitigating the impact of 4,15-Diacetylnivalenol on human and animal health.
合成法
The synthesis of 4,15-Diacetylnivalenol involves the conversion of nivalenol (NIV) to 4,15-Diacetylnivalenol through the action of acetyltransferase enzymes. This process occurs naturally in the fungus Fusarium graminearum, which produces both NIV and 4,15-Diacetylnivalenol.
科学的研究の応用
The scientific research on 4,15-Diacetylnivalenol has focused on understanding its mechanism of action and its effects on human and animal health. Studies have shown that 4,15-Diacetylnivalenol can cause a range of physiological effects, including inflammation, oxidative stress, and DNA damage. These effects can have significant implications for human and animal health, particularly in the context of food safety.
特性
CAS番号 |
14287-82-2 |
|---|---|
製品名 |
4,15-Diacetylnivalenol |
分子式 |
C19H24O9 |
分子量 |
396.4 g/mol |
IUPAC名 |
[(2R,3S,7R,9R,10R,11S)-11-acetyloxy-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H24O9/c1-8-5-11-18(6-25-9(2)20,14(24)12(8)22)17(4)15(27-10(3)21)13(23)16(28-11)19(17)7-26-19/h5,11,13-16,23-24H,6-7H2,1-4H3/t11-,13-,14-,15-,16-,17?,18-,19?/m1/s1 |
InChIキー |
PIHGROVBUUNPDW-SUWHGTQISA-N |
異性体SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
SMILES |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
正規SMILES |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
同義語 |
4,15-diacetylnivalenol DNIV |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Silane, trimethyl[(phenylmethyl)thio]-](/img/structure/B86461.png)
